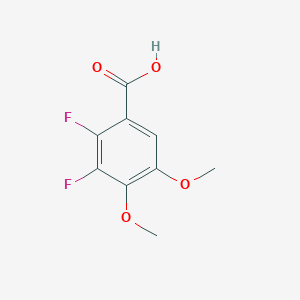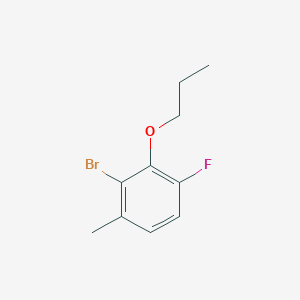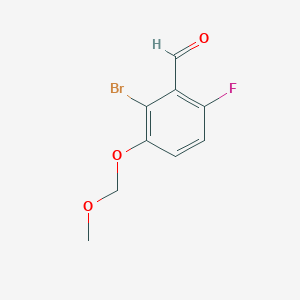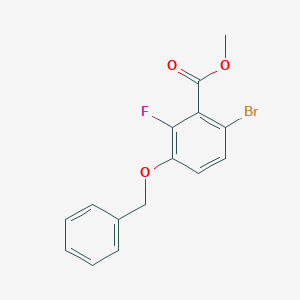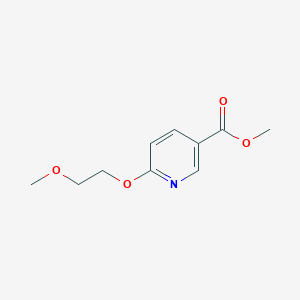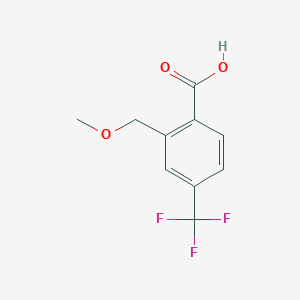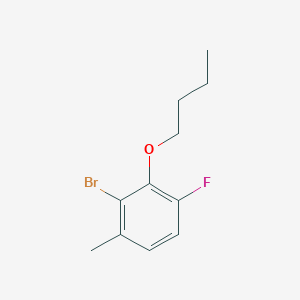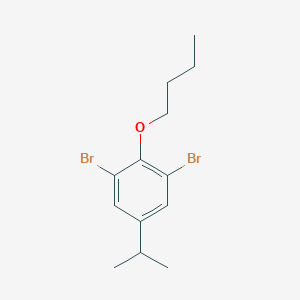
1,3-Dibromo-2-butoxy-5-isopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-2-butoxy-5-isopropylbenzene is a chemical compound with the CAS Number: 2379321-57-8 . It has a molecular weight of 350.09 and its IUPAC name is 1,3-dibromo-2-butoxy-5-isopropylbenzene . The compound is stored at a temperature of 2-8°C and it is in liquid form .
Molecular Structure Analysis
The InChI code for 1,3-Dibromo-2-butoxy-5-isopropylbenzene is 1S/C13H18Br2O/c1-4-5-6-16-13-11(14)7-10(9(2)3)8-12(13)15/h7-9H,4-6H2,1-3H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
1,3-Dibromo-2-butoxy-5-isopropylbenzene is a liquid at room temperature . and is stored at a temperature of 2-8°C .Scientific Research Applications
Aerobic Oxidation and Pharmaceutical Starting Materials
One study detailed the aerobic oxidation of 1,3,5-triisopropylbenzene using N-hydroxyphthalimide (NHPI) as a key catalyst. This process efficiently oxidizes the compound in the presence of oxygen, producing phenol derivatives with an isopropyl moiety. Such derivatives are valuable as pharmaceutical starting materials, suggesting a method that could potentially apply to similar compounds for synthesizing intermediates for drug development (Aoki et al., 2005).
Cross-Coupling Reactions for Material Chemistry
Another significant application is found in the synthesis of complex molecules through cross-coupling reactions. A study demonstrated the double Suzuki cross-coupling reaction to synthesize new dielectrophiles, starting from 1,3-dibromo-5-butoxybenzene. This method provides a platform for constructing large hetero-atom bridged macrocycles, showcasing its utility in supramolecular and material chemistry (Naseer & Hameed, 2012).
Ultrasound-Assisted Synthesis
The preparation of nitro aromatic ethers, such as 1-butoxy-4-nitrobenzene, was explored under ultrasound-assisted conditions, demonstrating an enhanced reaction rate. This method, involving a multi-site phase-transfer catalyst, offers a novel approach to synthesizing nitro aromatic ethers, which could potentially be applied to similar compounds for efficient synthesis (Harikumar & Rajendran, 2014).
Electrophilic Aromatic Substitution
Research on electrophilic aromatic substitution highlighted high ortho-selectivity in reactions promoted by GaCl3. This method's specificity in functionalizing aromatic compounds could be relevant for selectively modifying compounds similar to 1,3-Dibromo-2-butoxy-5-isopropylbenzene, possibly aiding in the synthesis of targeted molecules (Yonehara et al., 2000).
Safety and Hazards
This compound is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .
Mechanism of Action
Target of Action
Given its structural similarity to other benzene derivatives, it’s likely that it interacts with biological macromolecules via electrophilic aromatic substitution .
Mode of Action
The compound’s mode of action involves electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . This process involves the formation of a sigma bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 1,3-Dibromo-2-butoxy-5-isopropylbenzene. For instance, its storage temperature is recommended to be 2-8°C , suggesting that it may be sensitive to heat.
properties
IUPAC Name |
1,3-dibromo-2-butoxy-5-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Br2O/c1-4-5-6-16-13-11(14)7-10(9(2)3)8-12(13)15/h7-9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEBKMXADVSITF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Br)C(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-2-butoxy-5-isopropylbenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

